molecular formula C12H15N5O3 B12365102 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one

Cat. No.: B12365102
M. Wt: 277.28 g/mol
InChI Key: IAVOIUJETMUMJM-VQKVPJPESA-N
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Description

The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one is a synthetic nucleoside analog. It is known for its antiviral properties, particularly against hepatitis B virus (HBV). This compound is also referred to as entecavir , a potent inhibitor of HBV polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one involves multiple steps. The key steps include the formation of the cyclopentyl ring and the attachment of the purine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one: has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its antiviral effects by inhibiting the HBV polymerase enzyme. It competes with the natural substrate deoxyguanosine triphosphate, leading to the termination of viral DNA synthesis. This inhibition occurs at multiple stages of the viral replication cycle, including the priming of the HBV polymerase, reverse transcription of the negative strand, and synthesis of the positive strand .

Comparison with Similar Compounds

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one: is unique compared to other nucleoside analogs due to its high potency and low resistance profile. Similar compounds include:

    Lamivudine: Another nucleoside analog used for HBV treatment but with a higher resistance rate.

    Adefovir: A nucleotide analog with a different mechanism of action and resistance profile.

    Tenofovir: A nucleotide analog with a broader spectrum of activity against HBV and HIV.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-9,18-19H,1-3H2,(H2,13,16,20)/t6-,7-,8-,9?/m0/s1

InChI Key

IAVOIUJETMUMJM-VQKVPJPESA-N

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O

Origin of Product

United States

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